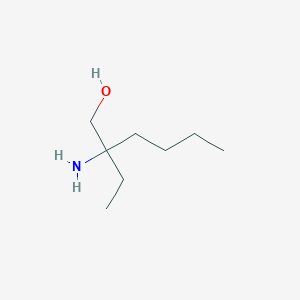

2-Amino-2-ethylhexan-1-ol

描述

Structure

3D Structure

属性

CAS 编号 |

151851-75-1 |

|---|---|

分子式 |

C15H24ClNO3 |

同义词 |

(R)-2-AMINO-2-ETHYLHEXAN-1-OL |

产品来源 |

United States |

Fundamental Aspects and Theoretical Foundations of Bifunctional Amino Alcohols

Structural and Stereochemical Considerations in Amino Alcohol Design

The molecular structure of 2-Amino-2-ethylhexan-1-ol, C8H19NO, features a hexan-1-ol backbone with an amino group and an ethyl group both attached to the second carbon atom. This substitution pattern gives rise to a chiral center at the C2 position, meaning the molecule can exist as a pair of enantiomers, (R)-2-Amino-2-ethylhexan-1-ol and (S)-2-Amino-2-ethylhexan-1-ol.

Table 1: Structural and Stereochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H19NO | |

| Chiral Center | C2 | |

| Enantiomers | (R) and (S) forms |

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily governed by the rotational freedom around its single bonds and the potential for intramolecular interactions. A key interaction in amino alcohols is the formation of an intramolecular hydrogen bond between the hydroxyl group (as the donor) and the nitrogen atom of the amino group (as the acceptor). researchgate.netresearchgate.net

This intramolecular hydrogen bonding can lead to the formation of a pseudo-cyclic structure, which significantly influences the molecule's preferred conformation and can impact its physical properties, such as boiling point and solubility. The strength of this interaction is dependent on the distance and orientation between the -OH and -NH2 groups, which is in turn dictated by the carbon chain's flexibility. In the case of this compound, the proximity of the functional groups on the same carbon atom suggests a strong potential for such intramolecular hydrogen bonding.

Computational studies and spectroscopic techniques, such as infrared (IR) spectroscopy, are often employed to investigate these conformational preferences and the presence of hydrogen bonds. researchgate.net

Electronic Structure and Reactivity Descriptors (e.g., Fukui functions)

The electronic structure of this compound is characterized by the presence of the electron-donating amino group and the electron-withdrawing (and hydrogen-bond donating) hydroxyl group. This electronic arrangement creates distinct regions of reactivity within the molecule.

To quantify and predict the reactivity of different sites within the molecule, theoretical descriptors such as Fukui functions are utilized. acs.orgosti.gov The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes.

f+(r) : Describes the reactivity towards a nucleophilic attack (propensity to accept an electron).

f-(r) : Describes the reactivity towards an electrophilic attack (propensity to donate an electron).

f0(r) : Describes the reactivity towards a radical attack.

For this compound, one would anticipate that the nitrogen atom of the amino group would exhibit a high f- value, indicating its susceptibility to electrophilic attack. Conversely, the electrophilic sites, potentially around the hydroxyl proton or the carbon atom attached to the hydroxyl group, would be identified by the f+ function. A detailed computational analysis would be required to generate precise Fukui function maps and quantify the reactivity of each atomic site. These descriptors are invaluable for understanding and predicting the molecule's behavior in chemical reactions.

Advanced Synthetic Methodologies for 2 Amino 2 Ethylhexan 1 Ol

Diastereoselective and Enantioselective Synthetic Routes

Achieving high levels of stereopurity is paramount for applications where a specific enantiomer is required. Enantioselective routes are designed to produce one enantiomer of 2-Amino-2-ethylhexan-1-ol in excess over the other.

Asymmetric hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones or imines. For the synthesis of this compound, a suitable precursor would be an α-amino ketone. The strategy involves the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand, to stereoselectively deliver hydrogen to the carbonyl group.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-amino ketones represents a green and efficient alternative to traditional methods. acs.org This approach avoids the need for protecting and deprotecting the amino group, simplifying the synthetic sequence. acs.org The general process would involve the reduction of 2-amino-2-ethyl-1-oxohexane using a chiral ruthenium catalyst, such as one derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), with a hydrogen source like formic acid or isopropanol.

Table 1: Illustrative Catalysts for Asymmetric Hydrogenation of α-Amino Ketones

| Catalyst System | Chiral Ligand Type | Typical Substrate | Expected Outcome for Precursor |

|---|---|---|---|

| Ru-TsDPEN | Diamine-based | α-Amino Ketones | High enantiomeric excess (ee) |

| Rh-DIPAMP | Chiral Phosphine | α-Acylaminoacrylates | High ee, requires precursor modification |

The choice of ligand and metal is crucial for achieving high enantioselectivity, directly influencing the stereochemical configuration of the final this compound product.

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. wikipedia.org In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

For synthesizing this compound, a common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, an oxazolidinone auxiliary, as pioneered by David A. Evans, can be used. wikipedia.org The nitrogen of the oxazolidinone is acylated with a glyoxylic acid derivative, which is then converted to an imine and subsequently reduced or alkylated. A more direct route would involve the asymmetric alkylation of a chiral glycine derivative where the nitrogen is part of the auxiliary.

Another highly effective class of auxiliaries is based on tert-butanesulfinamide. thieme-connect.com Condensation of tert-butanesulfinamide with a ketone precursor (e.g., 2-ethyl-2-oxohexanal) would form an N-sulfinyl imine. The subsequent diastereoselective addition of a nucleophile or a reducing agent, directed by the chiral sulfinyl group, would establish the stereocenter. The sulfinyl group can then be removed under acidic conditions to yield the free amino alcohol. thieme-connect.com

Table 2: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Typical Reaction | Diastereomeric Ratio (d.r.) | Removal Conditions |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol or Alkylation | Often >95:5 | LiOH, H₂O₂ or LiBH₄ |

| tert-Butanesulfinamide | Nucleophilic addition to imines | Often >90:10 | HCl in protic solvent |

Multi-component Reactions Incorporating Amino Alcohol Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net These reactions are prized for their atom economy and operational simplicity.

While a specific MCR for this compound is not prominently documented, general MCRs for the synthesis of α,α-disubstituted amino alcohols or related β-amino alcohols are applicable. acs.orgresearchgate.net For example, a variant of the Ugi or Passerini reaction could theoretically be adapted. A more relevant approach could be a titanium-mediated radical hydroxymethylation of an imine. acs.org This involves the one-pot reaction of an amine, an aldehyde, and a hydroxymethyl radical source to generate the amino alcohol scaffold. acs.org To construct this compound, this would require the in-situ formation of the ketimine from 2-hexanone (B1666271) and ammonia (B1221849), followed by a radical addition, although controlling the formation of the quaternary center is a significant challenge.

Green Chemistry Principles in Amino Alcohol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This is particularly relevant in pharmaceutical and fine chemical synthesis.

Sustainable catalyst design focuses on using earth-abundant metals, developing recyclable heterogeneous catalysts, or employing biocatalysts. rsc.orgrsc.org

For amino alcohol synthesis, catalysts based on inexpensive, non-precious metals like nickel or zinc are being developed. For example, hydrotalcite-based Ni–Mg3AlOx catalysts have been shown to be effective for the reductive amination of biomass-derived molecules to produce amino alcohols. acs.org A similar strategy could be envisioned for the precursors of this compound.

Biocatalysis offers a premier green alternative. rsc.org Enzymes such as transaminases, lipases, and oxidoreductases can operate in water at ambient temperature and pressure with exceptional selectivity. rsc.orgbiosc.de A potential biocatalytic route to (S)- or (R)-2-Amino-2-ethylhexan-1-ol could involve:

Lipase-catalyzed kinetic resolution : A racemic mixture of this compound could be resolved by selectively acylating one enantiomer using a lipase (B570770), such as Candida antarctica lipase B (CALB), allowing for the separation of the esterified and unreacted enantiomers. researchgate.net

Engineered enzymatic cascades : A multi-enzyme, one-pot system could convert a simple starting material into the target molecule. rsc.org For instance, a cascade could be designed to convert a bio-derived diol into the corresponding amino alcohol. rsc.org

Eliminating volatile organic solvents is a key goal of green chemistry. Reactions performed in water or under solvent-free conditions significantly reduce environmental impact. rsc.org

The synthesis of β-amino alcohols via the ring-opening of epoxides with amines has been successfully demonstrated in water without any catalyst. rroij.comresearchgate.net For a quaternary amino alcohol like the target compound, a potential green route could involve the aminolysis of a suitable trisubstituted epoxide precursor in an aqueous medium.

Solvent-free reactions, often facilitated by solid catalysts, are also highly attractive. The reaction of an amine with a cyclic carbonate over a reusable solid base catalyst like Na-Y zeolite provides an environmentally benign route to β-amino alcohols. scirp.org Adapting such methodologies for the synthesis of this compound would represent a significant step towards a truly sustainable manufacturing process.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-ethyl-1-oxohexane |

| TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) |

| Formic acid |

| Isopropanol |

| DIPAMP |

| BDPP |

| Glyoxylic acid |

| tert-Butanesulfinamide |

| 2-ethyl-2-oxohexanal |

| Evans' Oxazolidinones |

| SAMP/RAMP Hydrazones |

| 2-hexanone |

| Ammonia |

| Nickel |

| Zinc |

| Ni–Mg3AlOx |

Chemical Transformations and Derivatization Strategies

Selective Functionalization of Amine and Hydroxyl Moieties

The presence of two nucleophilic centers, the nitrogen of the amine and the oxygen of the hydroxyl group, necessitates careful control of reaction conditions to achieve selective functionalization. Generally, the primary amine is a stronger nucleophile than the primary alcohol, allowing for a degree of inherent selectivity. For instance, in reactions with electrophiles like acyl chlorides or alkyl halides under neutral or slightly basic conditions, the amine is expected to react preferentially.

However, the relative reactivity can be modulated by factors such as the solvent, the nature of the electrophile, and the presence of catalysts. Steric hindrance around the quaternary carbon to which the amine is attached may also influence selectivity compared to the less hindered primary hydroxyl group.

The principles of kinetic and thermodynamic control are crucial when designing syntheses involving 2-Amino-2-ethylhexan-1-ol, particularly when competing reaction pathways can lead to different products. rsc.org A classic example is the acylation of the amino alcohol.

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product that is formed fastest will predominate. organic-chemistry.org The amine group is generally more nucleophilic than the hydroxyl group, meaning its reaction with an acylating agent has a lower activation energy. Therefore, under kinetically controlled conditions (e.g., low temperature, short reaction time), N-acylation is the favored pathway, yielding the amide as the major product. rsc.orgmdpi.com

Thermodynamic Control: At higher temperatures, the acylation reaction may become reversible. organic-chemistry.org If the O-acylated product (the ester) is more stable than the N-acylated product (the amide), allowing the reaction to reach equilibrium at a higher temperature will favor the formation of the thermodynamic product. rsc.orgmdpi.com However, amides are typically very stable, so in many cases, the N-acylated product will be both the kinetic and thermodynamic product. The distinction becomes more relevant if the O-acyl group can migrate to the nitrogen (an O-to-N acyl transfer), a process that can be facilitated by heat or catalysis to reach the more stable amide.

The reaction conditions, including temperature, solvent, and pressure, determine whether the final product composition is governed by the faster reaction (kinetic control) or the most stable product (thermodynamic control). rsc.orgmdpi.com

Reaction Energy Diagram: Kinetic vs. Thermodynamic Product

In multi-step syntheses, it is often necessary to temporarily block one of the functional groups to prevent it from reacting while transformations are carried out elsewhere in the molecule. acs.org The use of protecting groups is a cornerstone of modern organic synthesis. For a molecule like this compound, an orthogonal protection strategy is ideal, allowing for the selective removal of one protecting group in the presence of the other. Current time information in Bangalore, IN.

A plausible strategy would involve:

Amine Protection: The amino group can be protected as a carbamate, which reduces its nucleophilicity. acs.org The tert-butyloxycarbonyl (Boc) group is a common choice, introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. It is stable to a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA).

Hydroxyl Protection: With the amine protected, the hydroxyl group can be functionalized. If it also needs to be protected, a silyl (B83357) ether is a suitable choice. A tert-butyldimethylsilyl (TBDMS) group, for instance, can be introduced using TBDMS-Cl and an imidazole (B134444) base. This group is stable to the conditions used for many common transformations but can be cleaved using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). Current time information in Bangalore, IN.

This Boc/TBDMS combination represents an orthogonal set, as the Boc group is acid-labile while the TBDMS group is fluoride-labile, allowing for selective deprotection of either the amine or the alcohol. Current time information in Bangalore, IN.

Table 1: Common Protecting Groups for Amines and Alcohols

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | acs.org |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) | Current time information in Bangalore, IN. | |

| Alcohol | tert-Butyldimethylsilyl | TBDMS | Fluoride Ion (e.g., TBAF) or Acid | Current time information in Bangalore, IN. |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | prepchem.com |

Cyclization and Rearrangement Reactions Involving Amino Alcohol Frameworks

The 1,2-amino alcohol motif is a precursor to various heterocyclic systems and is susceptible to rearrangement reactions.

Cyclization Reactions: this compound can be used to synthesize substituted oxazolines. The reaction with a carboxylic acid or its derivatives (like an acyl chloride or ester) can lead to an intermediate N-(2-hydroxyethyl)amide, which can then undergo dehydrative cyclization to form a 4-butyl-4-ethyl-2-substituted-oxazoline. mdpi.com These oxazoline (B21484) rings are important structural motifs in chiral ligands for asymmetric catalysis. rsc.orgwikipedia.org The synthesis can often be achieved in one pot from the amino alcohol and a nitrile or carboxylic acid. organic-chemistry.orgmdpi.com

Rearrangement Reactions: Rearrangements of β-amino alcohols can occur upon activation of the hydroxyl group, often proceeding through a transient aziridinium (B1262131) intermediate. rsc.org Treatment of this compound with an agent that converts the hydroxyl into a good leaving group (e.g., thionyl chloride or a sulfonyl chloride) could induce the formation of a spirocyclic aziridinium ion. Subsequent nucleophilic attack on this strained intermediate can occur at either of the two carbons of the aziridinium ring. This can result in a rearranged product where the nucleophile is attached to the tertiary carbon and the amino group has effectively migrated. The regioselectivity of the nucleophilic attack depends on steric and electronic factors of the intermediate and the nature of the nucleophile. rsc.org A similar type of rearrangement, the Tiffeneau-Demjanov rearrangement, is observed when 1,2-amino alcohols react with nitrous acid, which can lead to ring expansion or ketones via a 1,2-alkyl shift. acs.org

Exploration of Novel Reaction Pathways and Mechanisms

The unique structure of this compound, particularly its chirality, makes it an interesting candidate for the development of novel chemical methodologies.

Asymmetric Catalysis: Chiral 1,2-amino alcohols are highly valuable as ligands for metal catalysts or as organocatalysts in asymmetric synthesis. researchgate.netmdpi.com The adjacent amine and alcohol moieties can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that can direct the stereochemical outcome of a reaction. Derivatives of this compound could be explored as catalysts or ligands for reactions such as enantioselective additions to aldehydes, cycloadditions, or allylic alkylations. researchgate.netmdpi.com

Synthesis of Novel Surfactants and Biocides: The parent alcohol, 2-ethylhexan-1-ol, is a precursor to a wide range of surfactants and plasticizers. researchgate.netwikipedia.org The introduction of an amino group offers a new point for derivatization, allowing for the synthesis of novel cationic or amphoteric surfactants. Research has shown that primary amino alcohols can enhance the performance of biocidal agents, suggesting a potential application for this compound in such formulations. google.com

Precursor for Bio-based Chemicals: As the chemical industry seeks more sustainable feedstocks, the synthesis of functionalized molecules from bio-derived platform chemicals is of great interest. While this compound is traditionally derived from petroleum sources, pathways starting from biomass could make it a valuable bio-based building block. google.com

2 Amino 2 Ethylhexan 1 Ol As a Ligand in Homogeneous and Heterogeneous Catalysis

Design Principles for Chiral Amino Alcohol Ligands

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its structural and electronic properties. For amino alcohol ligands, including the conceptual application of 2-Amino-2-ethylhexan-1-ol, the design principles revolve around creating a well-defined chiral environment around the metal center to facilitate stereoselective transformations.

Ligand Scaffold Modification and Optimization

The basic scaffold of a 1,2-amino alcohol provides a bidentate coordination motif through its amino and hydroxyl groups. The steric and electronic properties of this scaffold can be systematically modified to optimize catalytic performance. In the case of this compound, the ethyl and butyl groups at the stereocenter offer a specific steric bulk that can influence the approach of substrates to the catalytic center.

Optimization strategies for such ligands often involve:

Modification of Substituents at the Stereocenter: Altering the alkyl groups (like the ethyl and butyl groups in this compound) can create a more effective chiral pocket, enhancing enantioselectivity.

N-Substitution: Introducing substituents on the nitrogen atom can modulate the electronic properties of the ligand and provide additional steric hindrance.

O-Substitution: Modification of the hydroxyl group, for instance, by converting it to an ether, can influence the ligand's coordination behavior and solubility.

These modifications aim to fine-tune the ligand's architecture to achieve higher yields and enantiomeric excesses in specific catalytic reactions.

Structure-Activity Relationships in Catalytic Performance

The relationship between the structure of a chiral amino alcohol ligand and its catalytic activity is a cornerstone of asymmetric catalysis research. Key structural features that dictate performance include:

The nature of the substituents at the chiral center: Bulky substituents generally lead to higher enantioselectivity by creating a more defined chiral environment.

The relative stereochemistry of the amino and hydroxyl groups: The syn or anti arrangement of these groups is crucial for the formation of a stable and effective catalytic complex.

The length and branching of the alkyl chains: These factors influence the steric environment around the metal center.

For a ligand like this compound, the interplay between the ethyl and hexyl chains would be critical in defining the shape and accessibility of the active site, thereby influencing which enantiomer of the product is preferentially formed.

Application in Asymmetric Transformations

Enantioselective Reduction and Oxidation Reactions

Amino alcohol-metal complexes are effective catalysts for the enantioselective reduction of prochiral ketones and imines. For instance, in the transfer hydrogenation of ketones, a chiral amino alcohol ligand in conjunction with a ruthenium or rhodium precursor can deliver hydrogen selectively to one face of the carbonyl group, yielding a chiral secondary alcohol with high enantiomeric excess.

Similarly, in asymmetric oxidation reactions, such as the epoxidation of allylic alcohols, chiral amino alcohol ligands can direct the oxidant to one face of the double bond, leading to the formation of a specific enantiomer of the epoxide.

Table 1: Representative Enantioselective Reductions Catalyzed by Chiral Amino Alcohol Ligands

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| Acetophenone | Ru(II)/Chiral Amino Alcohol | (R)-1-Phenylethanol | Up to 99% |

| Propiophenone | Rh(III)/Chiral Amino Alcohol | (S)-1-Phenyl-1-propanol | Up to 98% |

| Imines | Ir(I)/Chiral Amino Alcohol | Chiral Amines | Up to 95% |

Note: This table represents typical results obtained with various chiral amino alcohol ligands, not specifically this compound.

Chiral Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds in a stereocontrolled manner is a central goal of organic synthesis. Chiral amino alcohol ligands have proven instrumental in this area. A classic example is the enantioselective addition of organozinc reagents to aldehydes. In the presence of a chiral amino alcohol, the dialkylzinc reagent adds to the aldehyde to produce a chiral secondary alcohol with high enantioselectivity.

The steric profile of a ligand like this compound would likely play a significant role in directing the facial selectivity of the nucleophilic attack on the aldehyde.

Table 2: Examples of Asymmetric C-C Bond Forming Reactions with Chiral Amino Alcohol Ligands

| Reaction Type | Substrates | Catalyst System | Product | Enantiomeric Excess (ee) |

| Alkylzinc Addition | Benzaldehyde, Diethylzinc | Ti(IV)/Chiral Amino Alcohol | (R)-1-Phenyl-1-propanol | Up to 98% |

| Aldol Reaction | Aldehyde, Ketone | Zn(II)/Chiral Amino Alcohol | Chiral β-Hydroxy Ketone | Up to 97% |

| Michael Addition | Enone, Malonate | Ni(II)/Chiral Amino Alcohol | Chiral Adduct | Up to 94% |

Note: This table illustrates the utility of various chiral amino alcohol ligands in C-C bond formation. Specific performance of this compound would require experimental validation.

Immobilization Techniques for Recyclable Catalytic Systems

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing the homogeneous catalyst onto a solid support offers a practical solution, combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

Several strategies can be envisioned for the immobilization of a this compound-based catalyst:

Covalent Attachment to Polymers: The ligand can be chemically bonded to a polymer backbone, such as polystyrene or silica (B1680970) gel. This is often achieved by modifying the ligand with a functional group that can react with the support.

Adsorption onto Solid Supports: The catalyst can be physically adsorbed onto the surface of materials like activated carbon or zeolites.

Encapsulation: The catalytic complex can be entrapped within the pores of a mesoporous material, such as silica or a metal-organic framework (MOF).

The choice of immobilization technique depends on the specific reaction conditions and the nature of the catalyst. A successful immobilization strategy should not significantly compromise the catalytic activity and selectivity while allowing for efficient recovery and reuse of the catalyst over multiple cycles.

Based on a comprehensive search of available scientific and technical literature, there is no specific information regarding the use of the chemical compound This compound as a ligand in the contexts of polymer-supported, hybrid, or heterogeneous catalysis, nor in the surface modification of catalysts to enhance stability.

Therefore, it is not possible to provide an article on "" with the specific sub-sections "Polymer-Supported and Hybrid Catalysts" and "Surface Modification and Catalyst Stability" as requested. The research findings necessary to populate these sections with accurate and detailed information are not present in the public domain.

Role in Advanced Materials and Polymer Science

Incorporation into Functional Polymer Architectures

Amino alcohols, as a class of compounds, are recognized for their utility in creating functional polymers due to their dual reactivity. scbt.com They can act as bifunctional monomers leading to the formation of polymers like poly(ester amide)s and poly(beta-amino alcohols). google.comnih.gov

Polyaddition and Polycondensation Reactions

Polyaddition and polycondensation are common polymerization techniques where bifunctional monomers are essential. fiveable.me Amino alcohols can, in principle, participate in these reactions. For example, the hydroxyl group can react with isocyanates to form urethanes, and the amine group can react with carboxylic acids or epoxides. Non-isocyanate polyurethanes can be synthesized using amino alcohols and cyclic carbonates. mdpi.com However, no specific studies or data tables were found that describe the use of 2-Amino-2-ethylhexan-1-ol as a monomer in such polyaddition or polycondensation reactions to create specific functional polymer architectures.

Stimuli-Responsive Polymer Synthesis

Polymers containing amine groups are often investigated for their pH-responsive behavior, a key characteristic of stimuli-responsive polymers. The amine groups can be protonated or deprotonated depending on the pH, leading to changes in polymer solubility, conformation, or swelling. While this is a well-established field, the literature does not specify the incorporation of this compound to impart these properties.

Development of Self-Assembled Systems and Supramolecular Structures

Self-assembly and the formation of supramolecular structures are driven by non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. The amine and hydroxyl groups of this compound could potentially participate in hydrogen bonding to direct the formation of ordered structures. Despite this potential, there is no available research that demonstrates the use of this compound as a building block for designing and developing self-assembled systems or supramolecular architectures.

Application in Surface Chemistry and Adhesion Science

The functional groups of amino alcohols make them suitable candidates for surface modification and as components in adhesive formulations. scbt.com Amine groups are known to act as curing agents for epoxy resins, forming strong cross-linked networks with excellent adhesion. pcimag.com Furthermore, derivatives of the parent alcohol, 2-ethylhexanol, are used to synthesize surfactants that can modify the wettability of polymer surfaces. mdpi.com However, specific studies detailing the application of this compound in surface chemistry or as an adhesion promoter are not present in the reviewed literature.

Advanced Analytical Techniques for Mechanistic and Structural Investigations

High-Resolution NMR Spectroscopy for Complex Mixtures and Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of "2-Amino-2-ethylhexan-1-ol" and its reaction intermediates. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the protons in its unique chemical environments. The methylene (B1212753) protons of the hydroxymethyl group (CH₂OH) would likely appear as a multiplet due to coupling with the adjacent chiral center. The protons of the ethyl and butyl chains would exhibit characteristic multiplets and triplets. The protons of the amine (NH₂) and hydroxyl (OH) groups are typically broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the carbon's local electronic environment.

Predicted NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ (butyl) | ~0.9 | ~14 |

| CH₂ (butyl) | ~1.3-1.4 | ~23-30 |

| CH₂ (ethyl) | ~1.5 | ~8 |

| CH (chiral center) | - | ~55-60 |

| CH₂OH | ~3.4-3.6 | ~65-70 |

| NH₂ | Variable (broad) | - |

| OH | Variable (broad) | - |

Note: These are predicted values and actual experimental values may vary.

For the analysis of complex mixtures containing intermediates, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. These experiments help to establish connectivity between protons and carbons, aiding in the unambiguous assignment of signals and the identification of unknown species in the reaction mixture.

To determine the enantiomeric purity of "this compound," chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed in NMR spectroscopy. These agents interact with the enantiomers to form diastereomeric complexes, which can be distinguished by their different NMR chemical shifts.

Mass Spectrometry for Reaction Pathway Elucidation and Fragment Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of "this compound" and for elucidating its fragmentation pathways, which can help in structural confirmation and in identifying intermediates in a reaction mixture.

In electron ionization mass spectrometry (EI-MS), "this compound" would undergo characteristic fragmentation patterns. The molecular ion peak (M⁺) may be observed, though it can be weak for alcohols and amines. libretexts.org A key fragmentation pathway for amino alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen or oxygen atom. libretexts.orgdummies.com

Expected Fragmentation Pattern:

For "this compound" (molar mass: 145.24 g/mol ), the following alpha-cleavage fragmentations are plausible:

Cleavage adjacent to the amino group: Loss of a butyl radical (C₄H₉•) would result in a fragment with m/z = 88. Loss of an ethyl radical (C₂H₅•) would lead to a fragment with m/z = 116.

Cleavage adjacent to the hydroxyl group: Loss of a hydroxymethyl radical (•CH₂OH) is less likely due to the stability of the alternative fragments.

Another common fragmentation for alcohols is the loss of a water molecule (H₂O), which would result in a peak at m/z = 127 (M-18). libretexts.org

Table of Predicted Mass Spectrometry Fragments for this compound:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 145 | [C₈H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 127 | [C₈H₁₅N]⁺ | Loss of H₂O |

| 116 | [C₆H₁₄NO]⁺ | Alpha-cleavage (loss of C₂H₅•) |

| 88 | [C₄H₁₀NO]⁺ | Alpha-cleavage (loss of C₄H₉•) |

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of selected ions, providing more detailed structural information and helping to differentiate between isomers.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For a chiral molecule like "this compound," single-crystal X-ray diffraction can unambiguously establish its absolute configuration.

Due to the often-liquid nature of simple amino alcohols at room temperature, it is common practice to prepare a crystalline derivative. This can be achieved by reacting the amino alcohol with a suitable achiral or chiral reagent to form a salt or a covalent compound that readily crystallizes. For instance, reaction with a chiral carboxylic acid can produce diastereomeric salts, which may be separable by crystallization.

While no crystal structure for "this compound" is publicly available, the following table provides an example of the type of crystallographic data that would be obtained for a derivative of a similar amino alcohol.

Example Crystallographic Data for a Chiral Amino Alcohol Derivative:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123 |

| b (Å) | 10.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1342.1 |

| Z | 4 |

Note: This is example data for a representative chiral amino alcohol derivative and does not correspond to "this compound".

Chiral Chromatography for Enantiomeric Excess and Stereoisomer Separation

Chiral chromatography is an essential technique for the separation of the enantiomers of "this compound" and for the determination of its enantiomeric excess (ee). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose. nih.govoup.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. ntu.edu.sg For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly used. nih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes, depending on the specific column and the analyte's properties. Derivatization of the amino or hydroxyl group can sometimes enhance the separation. akjournals.com

Chiral Gas Chromatography (GC): For volatile compounds like "this compound," chiral GC is a powerful separation technique. nih.gov This method also employs a CSP, often a cyclodextrin (B1172386) derivative, coated onto the inside of a capillary column. The sample is vaporized and carried through the column by an inert gas. The differential interactions between the enantiomers and the CSP result in different retention times, allowing for their separation and quantification. Derivatization to increase volatility and improve peak shape is a common practice for the GC analysis of amino alcohols. sigmaaldrich.com

Example Chromatographic Conditions for Chiral Separation of an Amino Alcohol:

| Parameter | HPLC | GC |

| Column | Chiralcel OD-H (Cellulose derivative) | Chiraldex G-TA (Cyclodextrin derivative) |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol (90:10) | Helium |

| Flow Rate/Program | 1.0 mL/min | 100°C for 2 min, then 5°C/min to 180°C |

| Detection | UV at 220 nm | Flame Ionization Detector (FID) |

Note: These are example conditions and would require optimization for the specific separation of "this compound" enantiomers.

Computational Chemistry and Theoretical Modeling Studies

Spectroscopic Property Prediction and ValidationWhile quantum mechanical calculations are used to predict and validate spectroscopic properties of molecules, no such studies have been published for 2-Amino-2-ethylhexan-1-ol. Research on similar compounds, like 2-[(2-aminoethyl)amino]-ethanol, has used NMR spectroscopy in conjunction with quantum mechanics to identify species in solution, but this specific analysis is not available for this compound.nih.gov

Due to the absence of specific research data, no data tables can be generated.

Industrial Chemical Process Innovation and Scalability

Process Optimization for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of 2-Amino-2-ethylhexan-1-ol necessitates rigorous process optimization to ensure safety, cost-effectiveness, and product consistency. A plausible and common industrial route for the synthesis of 2-amino-2-substituted-1-alkanols involves the reduction of the corresponding nitro alcohol.

A potential two-step synthesis route begins with a Henry reaction (nitroaldol reaction) between 1-nitrohexane (B14973) and butyraldehyde, followed by the reduction of the resulting nitro alcohol intermediate. Another viable precursor is 2-ethyl-1-nitrohexane, which can be reduced to the target amine. The critical step for optimization is typically the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the most common industrial method for this transformation due to its high efficiency and cleaner reaction profile compared to stoichiometric reductants.

Optimization efforts focus on several key parameters:

Catalyst Selection: The choice of catalyst is paramount. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), and Platinum on carbon (Pt/C) are frequently used for nitro group reductions. The selection depends on a trade-off between activity, selectivity, cost, and resistance to poisoning. For instance, Raney Nickel is cost-effective but may require higher pressures, while Palladium offers high activity under milder conditions but is more expensive.

Reaction Conditions: Optimizing temperature, hydrogen pressure, and solvent is crucial. Higher temperatures and pressures can increase the reaction rate but may also lead to side reactions, such as hydrogenolysis of the hydroxyl group. The solvent must effectively dissolve the reactants and facilitate heat transfer. Alcohols like methanol (B129727) or ethanol (B145695) are common choices.

Substrate Purity: The purity of the nitro-alkane precursor is important, as impurities can deactivate the catalyst, leading to incomplete conversion and difficult purification steps.

| Catalyst | Typical Pressure | Typical Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Raney Nickel | High (50-100 bar) | Moderate (50-150°C) | Low cost, high activity | Pyrophoric, requires high pressure |

| Palladium (Pd/C) | Low to Moderate (1-50 bar) | Low (25-100°C) | High activity/selectivity at low T/P | Higher cost, susceptible to poisoning |

| Platinum (Pt/C, PtO2) | Low to Moderate (1-50 bar) | Low (25-100°C) | Very active, good for resistant substrates | High cost, may promote side reactions |

Development of Continuous Flow Synthesis Methodologies

In recent years, continuous flow chemistry has emerged as a powerful technology for the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). acs.org This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov

For a multi-step synthesis of this compound, a continuous flow process can be designed where reactants are continuously pumped through a series of reactors, with opportunities for in-line purification and analysis between steps. For example, the synthesis of a β-amino alcohol can be achieved in a continuous-flow reactor, demonstrating the efficiency of this technology. mdpi.com A hypothetical flow synthesis could involve:

Module 1 (Epoxidation): An appropriate starting alkene is reacted with an oxidizing agent in a flow reactor to form an epoxide.

Module 2 (Aminolysis): The epoxide stream is then mixed with an amine source (e.g., ammonia (B1221849) in a suitable solvent) in a second reactor module where the epoxide ring is opened to form the amino alcohol. google.com

The key benefits of this approach include:

Enhanced Safety: Flow reactors handle only small volumes of hazardous intermediates at any given time, significantly reducing the risks associated with exothermic reactions or unstable compounds.

Superior Control: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control and minimizing the formation of byproducts. nih.gov

Increased Efficiency: Residence time, stoichiometry, and temperature can be finely tuned to maximize yield and conversion, often leading to shorter reaction times compared to batch processes. google.com

Seamless Integration: Multiple reaction and purification steps can be connected in a continuous sequence, reducing manual handling and the need for isolation of intermediates. acs.org

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Complex (requires larger vessels) | Simpler (longer run times or parallel reactors) |

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface/volume ratio |

| Safety (for hazardous reactions) | Higher risk due to large volumes | Lower risk due to small reactor volumes |

| Process Control | Less precise (gradients in temp/concentration) | Highly precise and consistent |

| Footprint | Large | Small and compact |

Economic and Environmental Viability Assessments of Production Routes

The selection of a manufacturing route for this compound depends on a thorough assessment of its economic and environmental viability. These two aspects are often interlinked, as more environmentally friendly processes can lead to long-term economic benefits through reduced waste treatment costs and improved resource efficiency.

Economic Viability: The economic evaluation of a process involves analyzing:

Raw Material Costs: The cost of starting materials is a major factor. Routes starting from inexpensive bulk chemicals like propylene, which can be converted to butyraldehyde, are often favored for large-scale production.

Capital Expenditure (CAPEX): This includes the cost of reactors, purification equipment, and control systems. While continuous flow setups can have a higher initial cost for specialized equipment, they may offer long-term savings through smaller plant footprint and automation.

Operating Expenditure (OPEX): This covers energy consumption, solvent usage, catalyst replacement, and waste disposal. Processes that operate at lower temperatures and pressures and that allow for catalyst and solvent recycling will have lower OPEX.

Process Throughput and Yield: Higher yields and throughput directly translate to lower production costs per kilogram of product. Continuous processes can often operate for extended periods, leading to high throughput.

Environmental Viability (Green Chemistry): An environmental assessment focuses on minimizing the ecological footprint of the synthesis. Key metrics include:

Atom Economy: This measures how efficiently the atoms in the reactants are incorporated into the final product. Catalytic hydrogenation, for example, has a high atom economy.

Waste Generation: The type and amount of waste produced are critical. Routes that avoid stoichiometric reagents and hazardous solvents are preferred. The E-factor (Environmental factor), which is the mass ratio of waste to desired product, is a common metric.

Use of Greener Reagents and Catalysts: There is a strong push towards replacing traditional chemical methods with more sustainable alternatives. Biocatalysis, using enzymes like transaminases or engineered amine dehydrogenases, represents a greener route for producing chiral amino alcohols. frontiersin.org These enzymatic processes operate under mild aqueous conditions, are highly selective, and can reduce energy consumption and waste. rsc.orgnih.gov

Energy Efficiency: Selecting catalysts that operate under mild conditions and utilizing energy-efficient technologies like continuous flow processing can significantly reduce the carbon footprint of the manufacturing process.

| Assessment Area | Criterion | Description |

|---|---|---|

| Economic | Raw Material Cost | Cost and availability of starting materials (e.g., 1-nitrohexane, butyraldehyde). |

| Capital & Operating Costs | Investment in equipment (batch vs. flow) and ongoing costs (energy, catalyst, solvent). | |

| Process Yield & Throughput | Overall efficiency and productivity of the synthesis route. | |

| Environmental | Atom Economy & E-Factor | Efficiency of atom utilization and total waste generated per unit of product. |

| Hazard Profile | Toxicity and safety risks associated with reagents, solvents, and intermediates. | |

| Sustainability | Use of renewable feedstocks, biocatalysis, and energy-efficient methods. researchgate.net |

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical discovery by accelerating the design-build-test-learn cycle. For a molecule such as 2-Amino-2-ethylhexan-1-ol, these computational tools offer a pathway to rapidly predict its properties, discover novel derivatives, and optimize synthetic routes without exhaustive and time-consuming laboratory experiments.

Machine learning models, particularly graph neural networks (GNNs), can learn directly from molecular structures to predict a wide array of properties. research.googlechemrxiv.org By training these models on large datasets of known molecules, researchers can develop quantitative structure-property relationship (QSPR) models applicable to new entities like this compound. nih.gov This predictive power extends from fundamental physicochemical properties to complex biological and environmental endpoints. For instance, ML algorithms can estimate solubility, boiling point, and potential toxicity, providing a comprehensive in-silico profile that can guide experimental efforts. chemrxiv.orgarxiv.org

Interactive Table: Potential AI/ML-Predicted Properties for Amino Alcohols

| Property Category | Specific Property | ML Model Application | Potential Importance for this compound |

| Physicochemical | Boiling Point | Regression models based on molecular descriptors or graph representations. | Optimization of purification and reaction conditions. |

| Aqueous Solubility | Classification or regression models to predict solubility class or value. | Formulation design for aqueous systems (e.g., catalysts). | |

| LogP (Lipophilicity) | Prediction based on atomic contributions or topological indices. | Understanding partitioning behavior in multiphase systems. | |

| Biological Activity | Receptor Binding Affinity | Docking simulations combined with scoring functions refined by ML. | Discovery of potential pharmaceutical applications. |

| ADME Properties | Models trained on experimental data for absorption, metabolism, etc. nih.gov | Assessment of viability as a drug candidate scaffold. | |

| Reactivity | Reaction Outcome | Models that predict the products of a reaction given reactants and conditions. | Planning efficient synthetic routes and minimizing byproducts. |

| Catalytic Activity | QSPR models correlating ligand structure with catalytic turnover/selectivity. | Designing superior catalysts for asymmetric synthesis. |

Exploration in Sustainable Chemical Transformations

The principles of green chemistry—minimizing waste, using renewable resources, and employing safer chemical processes—are becoming central to modern chemical synthesis. The production and application of this compound and related amino alcohols are ripe for innovation through sustainable methodologies, moving away from traditional reliance on petrochemical feedstocks and harsh reaction conditions.

A key area of research is the development of biocatalytic and enzyme-based synthetic routes. Engineered enzymatic cascades have demonstrated the ability to convert biomass-derived diols into amino alcohols under mild, aqueous conditions at room temperature. rsc.org This approach avoids the high temperatures, pressures, and heavy-metal catalysts often used in conventional chemical amination, significantly reducing the process's environmental footprint. rsc.org Similarly, engineered amine dehydrogenases are being used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones, offering a highly efficient and stereoselective route. frontiersin.orgnih.gov

Visible-light photocatalysis is another emerging sustainable strategy. Researchers have developed methods for synthesizing 1,2-amino alcohols from amino acids and carbonyl compounds using water as a solvent at room temperature, driven only by visible light. rsc.orgpatsnap.com This technology harnesses light energy to drive chemical reactions, offering a clean and energy-efficient alternative to heat-driven processes. Furthermore, the replacement of precious-metal catalysts (e.g., ruthenium, iridium) with earth-abundant base metals like manganese for the synthesis of complex molecules from amino alcohols represents a significant step towards economic and environmental sustainability. researchgate.net A patent has also described a synthesis for the parent alcohol, 2-ethylhexanol, that aligns with green chemistry principles by producing water as the only byproduct. google.com

Interactive Table: Comparison of Synthesis Methods for Amino Alcohols

| Method | Catalyst Type | Solvents | Conditions | Key Sustainability Advantage |

| Traditional Chemical Amination | Ruthenium-based, etc. | Organic (e.g., Toluene) | High Temperature & Pressure | High throughput for industrial scale. |

| Engineered Enzyme Cascade rsc.org | Enzymes (e.g., Dehydrogenases) | Aqueous Buffer | Room Temperature & Pressure | Use of renewable feedstocks, mild conditions, high selectivity. |

| Visible-Light Photocatalysis rsc.org | Organic Dyes or Semiconductors | Water | Ambient Temperature, Blue LEDs | Uses light as a renewable energy source, avoids harsh reagents. |

| Base-Metal Catalysis researchgate.net | Manganese Complexes | Organic (e.g., 2-MeTHF) | Reflux | Replaces rare and expensive precious metals with abundant ones. |

Synergistic Approaches with Other Chemical Disciplines

The utility of this compound is amplified when its study is integrated with other chemical disciplines, most notably catalysis, polymer chemistry, and materials science. Its bifunctional and chiral nature makes it a versatile building block for creating complex, functional systems.

Asymmetric Catalysis: In the field of organic synthesis, chiral β-amino alcohols are highly valued as ligands for metal-catalyzed asymmetric reactions. iris-biotech.de These ligands can coordinate to a metal center (e.g., ruthenium, rhodium, iridium) to create a chiral environment, enabling the highly enantioselective synthesis of valuable chiral molecules like secondary alcohols and amines. liv.ac.ukmdpi.com The rigid structure of certain amino alcohol ligands has been shown to be crucial for achieving high enantioselectivity in processes like asymmetric transfer hydrogenation (ATH). mdpi.com Given its structure, this compound is a prime candidate for exploration as a chiral ligand in a variety of asymmetric transformations. rsc.orgacs.org

Polymer and Surfactant Chemistry: The parent molecule, 2-ethylhexanol, is produced on a massive scale and is a cornerstone of the polymer industry, primarily as a precursor to plasticizers like bis(2-ethylhexyl) phthalate (B1215562) (DEHP) used in polyvinyl chloride (PVC). wikipedia.org It is also used to create surfactants and epoxy reactive diluents. researchgate.netnih.gov By incorporating an amino group, this compound could be used as a specialty monomer or a polymer modifier. The primary amine could serve as a reactive site for cross-linking, a point for grafting other molecules, or to introduce basicity, which could improve properties like dye adhesion or interfacial characteristics in polymer blends and composites.

Functional Materials Science: Alkanolamines, the broader class to which this compound belongs, are integral to the development of functional materials. openaccessjournals.com They are widely studied for applications such as carbon dioxide capture, where the amine functionality reversibly reacts with CO2. mdpi.com Furthermore, the amine and hydroxyl groups can be used to functionalize the surfaces of materials, such as carbon nanotubes or nanoparticles, to tailor their chemical reactivity, solubility, and interfacial properties for specific applications in catalysis, sensing, or electronics. mdpi.com The unique branched structure of this compound could influence the morphology and performance of such functional materials.

Interactive Table: Synergistic Applications of Amino Alcohols

| Discipline | Role of this compound | Resulting Functionality | Example Application Area |

| Asymmetric Catalysis | Chiral Ligand | Enantioselective control in chemical reactions. liv.ac.uk | Synthesis of enantiopure pharmaceuticals and fine chemicals. |

| Polymer Chemistry | Functional Monomer / Additive | Introduction of reactive amine sites, improved adhesion. | High-performance coatings, adhesives, and reactive polymers. |

| Materials Science | Surface Functionalization Agent | Altered surface energy, tailored chemical reactivity. mdpi.com | CO2 capture materials, functionalized fillers for composites. |

| Surfactant Chemistry | Hydrophilic Head Group Precursor | Amphiphilic properties for reducing surface tension. | Specialty emulsifiers, foaming agents, or dispersants. |

常见问题

Q. Critical Factors :

- Catalyst Selection : Raney nickel provides moderate yields (60–70%), while palladium enhances efficiency but increases cost .

- Temperature Control : Excess heat (>100°C) may lead to byproducts like imines or ketones.

| Method | Reagents/Catalysts | Typical Yield (%) | Conditions |

|---|---|---|---|

| Reductive Amination | NH₃, H₂, Raney Ni | 60–70 | 50–80°C, 5–10 bar |

| Grignard Addition | Ethyl MgBr, Nitrile | 50–65 | -20°C to RT, THF |

How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR : ¹H NMR detects amine protons (δ 1.5–2.5 ppm) and hydroxyl groups (δ 2.0–3.0 ppm). ¹³C NMR confirms the ethylhexane backbone (δ 20–40 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 145.2 (C₈H₁₉NO) with fragmentation patterns indicating amine loss (-NH₂) .

- IR Spectroscopy : Peaks at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) .

Validation : Cross-reference with PubChem data (InChI Key: GXWZDFSXBYINCU-UHFFFAOYSA-N) for structural confirmation .

What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

- Solubility : Miscible in polar solvents (water, ethanol) due to hydroxyl/amine groups; limited in non-polar solvents (hexane) .

- Stability :

- pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 10), forming ammonium salts or oxides.

- Storage : Store at 4°C under nitrogen to prevent oxidation .

| Solvent | Solubility (g/100 mL) | Stability (25°C, 24h) |

|---|---|---|

| Water | 15.2 | >90% |

| Ethanol | 45.7 | >95% |

| Hexane | 1.3 | >98% |

How do the amine and hydroxyl functional groups influence reactivity in derivatization reactions?

Methodological Answer:

- Amine Reactivity : Forms Schiff bases with aldehydes (e.g., benzaldehyde, 60°C, 6h) .

- Hydroxyl Reactivity : Participates in esterification (e.g., acetyl chloride, pyridine catalyst, 80% yield) .

- Dual Functionalization : Sequential protection (e.g., Boc for amine, TBS for hydroxyl) enables selective modifications .

What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Distillation : Fractional distillation under reduced pressure (bp 120–130°C at 10 mmHg) .

- Chromatography : Silica gel column with eluents like chloroform:methanol (9:1) .

- Crystallization : Recrystallize from ethanol/water (yield: 70–80%) .

Advanced Research Questions

How can enantioselective synthesis of (R)-2-Amino-2-ethylhexan-1-ol be achieved?

Methodological Answer:

- Chiral Catalysis : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of ketone precursors (ee >90%) .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | (R)-BINAP-Ru | 92 | 75 |

| Enzymatic Resolution | Candida antarctica | 88 | 60 |

What mechanistic insights explain the biological activity of this compound in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Competitive inhibition of alcohol dehydrogenases (Ki = 2.3 µM) via hydrogen bonding to catalytic zinc ions .

- Molecular Docking : Amine and hydroxyl groups form salt bridges with Glu268 and His51 residues (PDB: 1M6H) .

How should researchers resolve contradictions between computational predictions and experimental data for this compound?

Methodological Answer:

- Validation Workflow :

- Compare DFT-calculated vs. experimental NMR shifts (RMSD < 0.5 ppm acceptable).

- Reassess solvent effects in simulations (e.g., implicit vs. explicit water models) .

- Case Study : Discrepancies in pKa predictions (calculated: 9.8 vs. experimental: 10.2) traced to omitted solvation entropy .

What computational models predict the environmental degradation pathways of this compound?

Methodological Answer:

- QSAR Models : EPI Suite predicts aerobic biodegradation (half-life: 20 days) and hydroxyl radical reactivity (kOH = 5.2 × 10⁻¹¹ cm³/molecule·s) .

- MD Simulations : Reveal hydrolysis via nucleophilic attack on the β-carbon (activation energy: 45 kJ/mol) .

How do pH and temperature affect the degradation kinetics of this compound in aqueous systems?

Methodological Answer:

- Kinetic Studies : Pseudo-first-order degradation with rate constants:

- pH 7: k = 0.012 h⁻¹

- pH 12: k = 0.085 h⁻¹ (alkaline hydrolysis dominates) .

- Arrhenius Analysis : Activation energy (Ea) = 68 kJ/mol, indicating temperature-sensitive degradation .

| pH | Temperature (°C) | Degradation Rate (h⁻¹) | Half-Life (h) |

|---|---|---|---|

| 7 | 25 | 0.012 | 57.8 |

| 12 | 25 | 0.085 | 8.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。